molecular formula C17H14O2 B11946920 2-(Cinnamylidene)-2-phenylacetic acid CAS No. 40136-21-8

2-(Cinnamylidene)-2-phenylacetic acid

Cat. No.: B11946920
CAS No.: 40136-21-8
M. Wt: 250.29 g/mol
InChI Key: KBVJPYCDOSNQRI-NJKRNUQASA-N
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Description

2-(Cinnamylidene)-2-phenylacetic acid is a cinnamaldehyde-derived α,β-unsaturated carboxylic acid characterized by a conjugated styryl (cinnamylidene) group attached to a phenylacetic acid backbone. This structure confers unique electronic properties due to extended π-conjugation, making it a candidate for applications in organic synthesis, coordination chemistry, and bioactive molecule design.

Properties

CAS No.

40136-21-8

Molecular Formula

C17H14O2

Molecular Weight

250.29 g/mol

IUPAC Name

(2E,4E)-2,5-diphenylpenta-2,4-dienoic acid

InChI

InChI=1S/C17H14O2/c18-17(19)16(15-11-5-2-6-12-15)13-7-10-14-8-3-1-4-9-14/h1-13H,(H,18,19)/b10-7+,16-13+

InChI Key

KBVJPYCDOSNQRI-NJKRNUQASA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C=C(\C2=CC=CC=C2)/C(=O)O

Canonical SMILES

C1=CC=C(C=C1)C=CC=C(C2=CC=CC=C2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cinnamylidene)-2-phenylacetic acid typically involves the condensation of cinnamaldehyde with phenylacetic acid under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the cinnamylidene linkage.

Industrial Production Methods

Industrial production of 2-(Cinnamylidene)-2-phenylacetic acid may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-(Cinnamylidene)-2-phenylacetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the cinnamylidene group to a saturated alkyl chain.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of saturated alkyl chains.

    Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

2-(Cinnamylidene)-2-phenylacetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for various functionalized derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Cinnamylidene)-2-phenylacetic acid involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, contributing to its antimicrobial properties.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table summarizes key structural analogs of 2-phenylacetic acid derivatives, highlighting substituent variations, molecular properties, and applications:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
2-(Cinnamylidene)-2-phenylacetic acid Cinnamylidene (styryl group) C₁₇H₁₄O₂* 250.29* Conjugation-enhanced reactivity, UV activity (inferred) -
1-(4-Methylphenyl)-2-phenylacetic acid 4-Methylphenyl C₁₅H₁₄O₂ 226.27 Structural analog for steric studies
1-(1-Hydroxy-1-naphthyl)-2-phenylacetic acid 1-Hydroxy-1-naphthyl C₁₈H₁₄O₃ 278.30 Enhanced aromaticity, potential photochemical applications
2-(4-Bromobenzenesulfonamido)-2-phenylacetic acid 4-Bromobenzenesulfonamido C₁₄H₁₃BrN₂O₄S 409.23 Ligand in metal complexes, antimicrobial activity
(E)-2-(2-Hydroxybenzylideneamino)-2-phenylacetic acid 2-Hydroxybenzylideneamino C₁₅H₁₃NO₃ 255.27 Zn(II) coordination, crystallography
(E)-2-(2-Acetylhydrazono)-2-phenylacetic acid Acetylhydrazono C₁₀H₁₀N₂O₃ 206.20 Hydrazone-based bioactivity (e.g., antidiabetic)
2-(tert-butoxy)-2-phenylacetic acid tert-butoxy C₁₂H₁₆O₃ 208.25 Steric hindrance, solubility modulation
2-Hydroxyphenylacetic acid 2-Hydroxyphenyl C₈H₈O₃ 152.15 Metabolite, biomarker in phenylketonuria

Key Comparative Analysis

Electronic and Conjugation Effects

  • The cinnamylidene group in 2-(Cinnamylidene)-2-phenylacetic acid introduces significant π-conjugation, likely enhancing UV-Vis absorbance and photostability compared to non-conjugated analogs like 2-hydroxyphenylacetic acid .
  • In contrast, sulfonamido derivatives (e.g., 2-(4-bromobenzenesulfonamido)-2-phenylacetic acid) exhibit electron-withdrawing effects, increasing acidity and facilitating metal coordination .

Steric and Solubility Profiles

  • Bulky substituents like tert-butoxy groups in 2-(tert-butoxy)-2-phenylacetic acid reduce solubility in polar solvents due to steric hindrance, whereas hydrophilic groups (e.g., hydroxybenzylideneamino in ) improve aqueous solubility.
  • The cinnamylidene group’s planar structure may enhance crystallinity compared to non-planar analogs like 1-(4-methylphenyl)-2-phenylacetic acid .

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